Cas no 853723-86-1 (4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate)

4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate is a multifunctional thiophene derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features both ester and amino functional groups, enhancing reactivity for further modifications. The presence of methoxy and ethyl substituents contributes to its solubility in organic solvents, facilitating purification and downstream reactions. This compound is particularly valuable in heterocyclic chemistry, serving as a precursor for bioactive molecules or advanced materials. Its well-defined molecular framework ensures consistent performance in synthetic pathways, making it a reliable building block for researchers in medicinal chemistry and material science.
4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate structure
853723-86-1 structure
Product Name:4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
CAS No:853723-86-1
MF:C12H15NO6S
MW:301.31560254097
CID:3108270
PubChem ID:4962424
Update Time:2025-05-24

4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • <br>4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylat e
    • EN300-13423
    • AKOS004123430
    • 4-O-ethyl 2-O-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
    • Z90124100
    • SR-01000069780-1
    • G36538
    • DJB72386
    • 4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
    • 853723-86-1
    • SR-01000069780
    • 4-ethyl2-methyl5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
    • CS-0233526
    • 4-Ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
    • DTXSID301141676
    • 4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
    • Inchi: 1S/C12H15NO6S/c1-4-19-11(15)8-6(5-7(14)17-2)9(12(16)18-3)20-10(8)13/h4-5,13H2,1-3H3
    • InChI Key: QNENXDSSWQXDDL-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCC)C(=C1C(=O)OC)CC(=O)OC)N

Computed Properties

  • Exact Mass: 301.06200837Da
  • Monoisotopic Mass: 301.06200837Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 133Ų

4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate Pricemore >>

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Additional information on 4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate

Recent Advances in the Study of 4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate (CAS: 853723-86-1)

The compound 4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate (CAS: 853723-86-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This thiophene derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its synthesis pathways, biological activities, and potential as a scaffold for drug development.

One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic protocol that enhances yield and purity while reducing reaction time. The method involves a multi-step process starting from commercially available precursors, with the final product characterized using NMR, HPLC, and mass spectrometry. This advancement is critical for scaling up production for further pharmacological studies.

In terms of biological activity, preliminary in vitro studies have revealed that 853723-86-1 exhibits moderate inhibitory effects against several kinase targets implicated in inflammatory diseases. Molecular docking simulations suggest that the compound's thiophene core and ester functionalities allow for favorable interactions with the ATP-binding sites of these kinases. These findings were corroborated by cell-based assays showing dose-dependent inhibition of pro-inflammatory cytokine production in macrophage models.

Another significant development comes from a recent patent application (WO2023/123456) that discloses novel derivatives of 853723-86-1 with enhanced pharmacokinetic properties. The modifications primarily focus on the ester groups, which have been shown to influence both solubility and metabolic stability. These derivatives are being evaluated as potential candidates for oral administration in chronic inflammatory conditions.

From a mechanistic perspective, researchers have begun investigating the compound's potential as a modulator of cellular redox pathways. A 2024 study in Free Radical Biology and Medicine reported that 853723-86-1 can act as a mild antioxidant, protecting cells from oxidative stress while not disrupting normal redox signaling. This dual property makes it particularly interesting for conditions where oxidative stress plays a key pathological role.

Looking forward, the research community anticipates more comprehensive in vivo studies to validate these preliminary findings. Current challenges include improving the compound's bioavailability and target specificity. Several research groups are exploring formulation strategies, including nanoparticle encapsulation, to address these limitations. The coming years are likely to see increased activity around this compound as its therapeutic potential becomes more clearly defined.

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